5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
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Overview
Description
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluoro group at the 2nd position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group, forming 2-fluoro-5-nitroaniline.
Chlorination: The amino group is protected, and the compound undergoes chlorination to introduce the chloro group at the 5th position.
Deprotection and Alkylation: The protecting group is removed, and the compound is alkylated with cyclopropylmethyl chloride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(5-(substituted phenyl)-4,5-dihydro-1-substituted-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide
- 5-chloro-N-(4-sulfamoylbenzyl) salicylamide
- 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the cyclopropylmethyl moiety, contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
FHQULZXYLCDMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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